(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098016-66-9) is a novel triazole derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 236.31 g/mol, this compound features a unique structural arrangement that may confer specific pharmacological properties.
Structural Characteristics
The structural analysis indicates that the compound contains:
- A triazole ring , which is known for its diverse biological activity.
- A cyclobutylpyrrolidine moiety , which may influence the compound's interaction with biological targets.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
Antimicrobial Activity
Studies suggest that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacteria and fungi, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The triazole scaffold is often associated with anticancer activity. Preliminary in vitro studies indicate that derivatives like this compound may interfere with cell proliferation in cancer cell lines. For example, compounds within this class have demonstrated effectiveness against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines .
Case Studies
- Antibacterial Efficacy : In a comparative study involving various triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity .
- Antiproliferative Effects : In another research effort, derivatives similar to this compound were tested against cancer cell lines, showing IC50 values ranging from 200 to 300 µg/mL, suggesting significant antiproliferative activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cell wall synthesis in bacteria.
- Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle processes in cancer cells, leading to apoptosis.
Data Summary Table
Properties
IUPAC Name |
[1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAOQLNINAICJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2CN3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.